1-Methylisoquinoline-5-sulfonyl chloride
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Overview
Description
1-Methylisoquinoline-5-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO2S It is a derivative of isoquinoline, characterized by the presence of a sulfonyl chloride group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of 1-methylisoquinoline. This process typically uses reagents such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of thionyl chloride (SOCl2) and N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at elevated temperatures, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
1-Methylisoquinoline-5-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylisoquinoline-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Isoquinoline-5-sulfonyl chloride: Lacks the methyl group at the 1-position, making it less sterically hindered.
Quinoline-5-sulfonyl chloride: Contains a quinoline ring instead of an isoquinoline ring, leading to different electronic properties.
Uniqueness: 1-Methylisoquinoline-5-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
1-methylisoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3 |
InChI Key |
LIXOMWQEVWWYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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